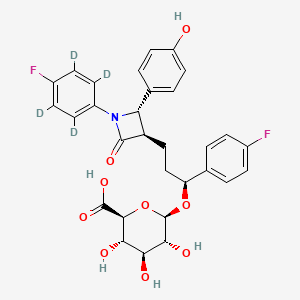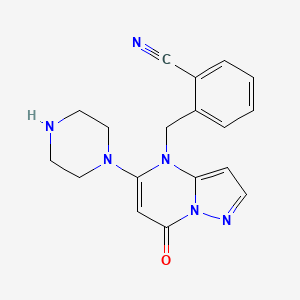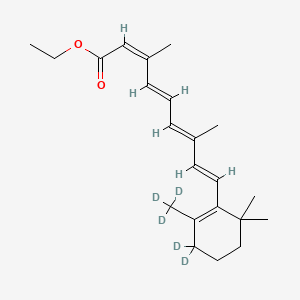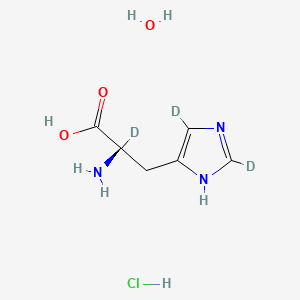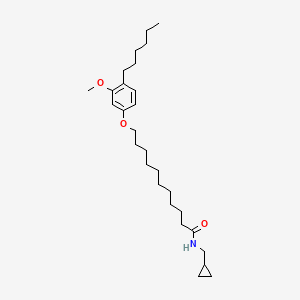
CB2 receptor antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CB2 receptor antagonist 1 is a compound that selectively targets the cannabinoid receptor type 2 (CB2). The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including immune response, inflammation, and pain perception. CB2 receptor antagonists are of significant interest in scientific research due to their potential therapeutic applications in treating conditions such as neurodegenerative diseases, cancer, and inflammatory disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CB2 receptor antagonist 1 typically involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of a pyrido[1,2-a]pyrimidin-4-one scaffold.
Industrial Production Methods
Industrial production of CB2 receptor antagonists often employs high-throughput screening and optimization techniques to identify potent compounds. Advanced methods such as deep learning, pharmacophore modeling, and molecular docking are used to design and synthesize new antagonists with improved efficacy and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
CB2 receptor antagonist 1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce new aromatic or aliphatic groups to the molecule .
Applications De Recherche Scientifique
CB2 receptor antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of cannabinoid receptors and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases, cancer, and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mécanisme D'action
CB2 receptor antagonist 1 exerts its effects by selectively binding to the CB2 receptor, thereby blocking the receptor’s activation by endogenous cannabinoids. This inhibition prevents the downstream signaling pathways associated with CB2 receptor activation, such as the reduction of cyclic adenosine monophosphate (cAMP) levels and the modulation of immune and inflammatory responses. The molecular targets involved include G-protein-coupled receptors and various intracellular signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to CB2 receptor antagonist 1, including:
SR144528: A highly potent and selective CB2 receptor antagonist.
AM630: Another selective CB2 receptor antagonist with significant binding affinity.
JWH-133: A CB2 receptor-selective agonist used for comparison in research studies .
Uniqueness
This compound is unique due to its specific structural features and high selectivity for the CB2 receptor. Its distinct pyrido[1,2-a]pyrimidin-4-one scaffold provides a strong binding affinity and antagonistic activity, making it a valuable tool in cannabinoid research and drug development .
Propriétés
Formule moléculaire |
C28H47NO3 |
|---|---|
Poids moléculaire |
445.7 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-11-(4-hexyl-3-methoxyphenoxy)undecanamide |
InChI |
InChI=1S/C28H47NO3/c1-3-4-5-12-15-25-19-20-26(22-27(25)31-2)32-21-14-11-9-7-6-8-10-13-16-28(30)29-23-24-17-18-24/h19-20,22,24H,3-18,21,23H2,1-2H3,(H,29,30) |
Clé InChI |
RYKOIAODKINGEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C=C(C=C1)OCCCCCCCCCCC(=O)NCC2CC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


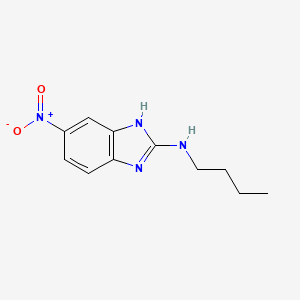
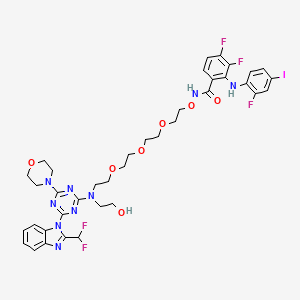
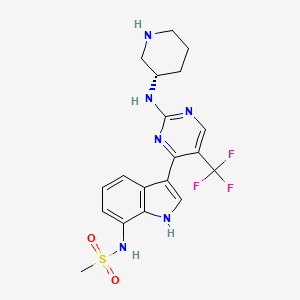
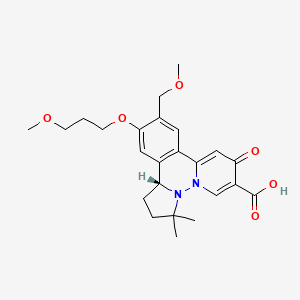

![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)

